1-Heptoxy-3,5-dimethylbenzene
Overview
Description
1-Heptoxy-3,5-dimethylbenzene is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This specific compound features a heptyl group (a seven-carbon chain) and a 3,5-dimethylphenyl group (a benzene ring with two methyl groups at positions 3 and 5) connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptoxy-3,5-dimethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction would involve the use of 3,5-dimethylphenol and heptyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be used to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Heptoxy-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can participate in nucleophilic substitution reactions, where the heptyl or 3,5-dimethylphenyl group is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
Scientific Research Applications
1-Heptoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-Heptoxy-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the ether oxygen can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Ethyl(3,5-dimethylphenyl) ether: Similar structure but with an ethyl group instead of a heptyl group.
Propyl(3,5-dimethylphenyl) ether: Similar structure but with a propyl group instead of a heptyl group.
Butyl(3,5-dimethylphenyl) ether: Similar structure but with a butyl group instead of a heptyl group.
Uniqueness: 1-Heptoxy-3,5-dimethylbenzene is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-heptoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-9-16-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |
InChI Key |
GYVFIEGIAOWSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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